1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol
Overview
Description
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound, in particular, features a cyclobutyl ring fused to an azetidine ring, with a hydroxyl group attached to the cyclobutyl ring.
Preparation Methods
The synthesis of 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol can be achieved through various synthetic routes. One common method involves the diastereoselective synthesis of azetidines via the reduction of azetidin-2-ones. For instance, the treatment of azetidin-2-ones with sodium borohydride in isopropanol can lead to the formation of 2,3-disubstituted azetidines . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield diastereoselective products, while oxidation reactions can lead to the formation of corresponding ketones or aldehydes .
Scientific Research Applications
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules due to its unique reactivity and stability. In biology and medicine, azetidines are explored for their potential as amino acid surrogates and in peptidomimetic chemistry . Additionally, azetidines have applications in polymerization reactions, where they serve as monomers for the synthesis of polyamines . These polymers have important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .
Mechanism of Action
The mechanism of action of 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing heterocycles, which are more reactive due to higher ring strain but less stable compared to azetidines . Azetidines, on the other hand, offer a balance of reactivity and stability, making them suitable for various applications in organic synthesis and medicinal chemistry . The presence of the cyclobutyl ring and hydroxyl group in this compound adds to its uniqueness, providing additional sites for functionalization and interaction with biological targets.
Properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-3-8(4-5)6-1-2-7(6)10/h5-7,9-10H,1-4H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJWNNSBBOJQP-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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